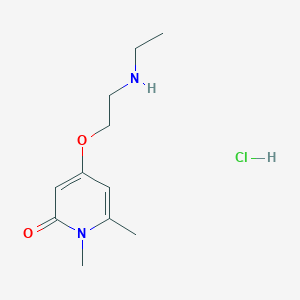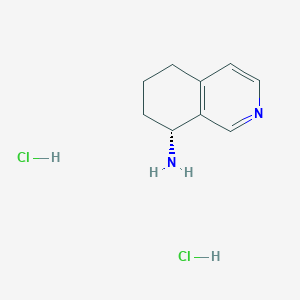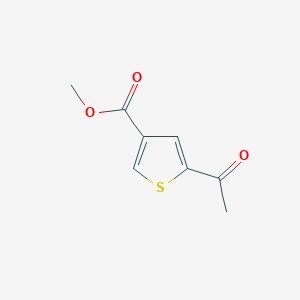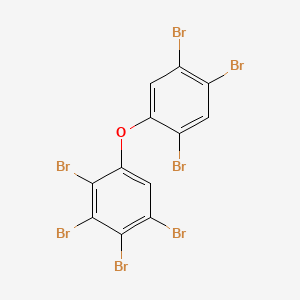![molecular formula C10H7ClFN3O B1457803 2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 1375471-68-3](/img/structure/B1457803.png)
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one
Overview
Description
Compounds like “2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one” are often used as intermediates in the synthesis of various pharmaceutical and chemical products .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nucleophilic substitution or addition, where a fluorophenyl group might be introduced into the molecule .Molecular Structure Analysis
The molecular structure of such compounds typically includes a chloro group (-Cl), a fluorophenyl group (C6H4F), and a triazolyl group (C2H2N3) attached to an ethanone backbone (C2H2O) .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific functional groups present in the molecule. For instance, the chloro group might undergo nucleophilic substitution, while the carbonyl group in the ethanone part might be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely. Factors such as polarity, molecular weight, and the specific functional groups present can influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Medicinal Chemistry: Synthesis of Antiviral Agents
This compound serves as a precursor in the synthesis of antiviral agents. Its structural motif is found in several molecules that exhibit inhibitory activity against a range of viruses, including influenza and HIV. The triazole ring, in particular, is a common feature in many pharmaceuticals due to its ability to mimic the peptide bond and bind with high affinity to viral enzymes, potentially leading to new treatments for viral infections .
Agriculture: Development of Pesticides
In agriculture, this chemical is utilized in the development of novel pesticides. Its ability to act as a building block for more complex molecules allows researchers to create compounds that can target specific pests or weeds without harming crops or the environment. This is crucial for developing sustainable agricultural practices and ensuring food security .
Material Science: Creation of Advanced Polymers
The compound’s reactive functional groups make it a valuable monomer in the creation of advanced polymers. These polymers could have unique properties such as enhanced durability, thermal stability, or electrical conductivity, making them suitable for use in high-performance materials, electronics, and nanotechnology applications .
Environmental Science: Analyte in Environmental Monitoring
Due to its distinctive chemical signature, this compound can be used as an analyte in environmental monitoring. It can help in detecting the presence of similar organic compounds in water or soil samples, aiding in the assessment of pollution levels and the effectiveness of environmental cleanup efforts .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, researchers can employ this compound in enzyme inhibition studies to understand better the interaction between small molecules and enzymes. This knowledge is fundamental in drug design, where the goal is to create molecules that can specifically inhibit enzymes involved in disease pathways .
Analytical Chemistry: Chromatography Standards
Lastly, in analytical chemistry, this compound can be used as a standard in chromatography techniques. Its unique structure allows it to serve as a reference point for the identification and quantification of similar compounds in complex mixtures, which is essential for quality control in pharmaceutical production .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-1-[1-(4-fluorophenyl)triazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-5-10(16)9-6-15(14-13-9)8-3-1-7(12)2-4-8/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRENTSCNVMTEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)




![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)


![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)

